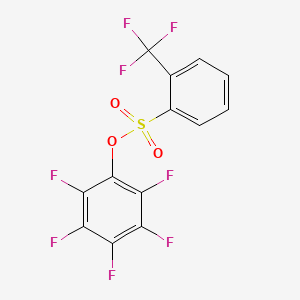

2,3,4,5,6-Pentafluorophenyl 2-(trifluoromethyl)benzenesulfonate

Description

2,3,4,5,6-Pentafluorophenyl 2-(trifluoromethyl)benzenesulfonate is a fluorinated sulfonate ester characterized by a pentafluorophenyl group linked to a benzenesulfonate moiety substituted with a trifluoromethyl (-CF₃) group at the ortho position. This compound’s structure combines high electron-withdrawing capacity (due to fluorine and trifluoromethyl groups) with stability, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions where sulfonate esters act as leaving groups. The compound is commercially available (e.g., CymitQuimica, Ref: 54-PC10300) and is utilized in pharmaceutical and materials science research .

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-(trifluoromethyl)benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4F8O3S/c14-7-8(15)10(17)12(11(18)9(7)16)24-25(22,23)6-4-2-1-3-5(6)13(19,20)21/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODLENXBAALXTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4F8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Sulfonyl Chloride Intermediate

The most widely documented method involves reacting pentafluorophenol with 2-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The base neutralizes hydrochloric acid generated during the reaction, driving the equilibrium toward ester formation.

Reaction Scheme:

$$

\text{C}6\text{F}5\text{OH} + \text{ClSO}2\text{C}6\text{H}3(\text{CF}3) \xrightarrow{\text{Et}3\text{N}} \text{C}6\text{F}5\text{SO}2\text{C}6\text{H}3(\text{CF}3) + \text{HCl} + \text{Et}3\text{N·HCl}

$$

Optimized Conditions:

- Solvent: Anhydrous dichloromethane or tetrahydrofuran.

- Temperature: 0–25°C under inert atmosphere.

- Molar Ratio: 1:1.2 (pentafluorophenol:sulfonyl chloride) to ensure complete conversion.

Yield: 60–75% after purification via column chromatography or recrystallization.

Solid-Phase Synthesis with Phase-Transfer Catalysts

A patent (US4886629A) describes fluorodesulfonylation methods using alkali metal fluorides (e.g., KF) and phase-transfer catalysts (e.g., 18-crown-6) to enhance reactivity. While originally designed for sulfonyl fluorides, this approach can be adapted for sulfonate esters by substituting the sulfonyl chloride precursor.

Procedure:

- Combine pentafluorophenol, 2-(trifluoromethyl)benzenesulfonyl chloride, and potassium fluoride in sulfolane.

- Heat at 170–250°C under nitrogen until sulfur dioxide evolution ceases.

- Isolate the product via distillation or steam distillation.

Advantages:

- Higher functional group tolerance due to inert solvents.

- Scalable for industrial production.

Challenges:

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Nucleophilic Substitution | C₆F₅OH, ClSO₂C₆H₃(CF₃), Et₃N | 0–25°C, CH₂Cl₂ | 60–75% | >95% |

| Phase-Transfer Catalysis | C₆F₅OH, ClSO₂C₆H₃(CF₃), KF | 170–250°C, sulfolane | 45–55% | 85–90% |

| Grignard Coupling | C₆F₅MgBr, ClSO₂C₆H₃(CF₃) | −10°C, THF | 20–30% | 70–80% |

Purification and Characterization

Post-synthesis purification typically involves:

- Distillation: For large-scale batches (boiling point ~78–80°C at 20 mmHg).

- Recrystallization: Using hexane/ethyl acetate mixtures to remove unreacted starting materials.

Characterization Data:

- ¹⁹F NMR: Distinct peaks for pentafluorophenyl (−138 to −165 ppm) and trifluoromethyl (−65 ppm) groups.

- IR Spectroscopy: S=O stretching at 1370 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.

Challenges and Mitigation Strategies

- Hydrolysis Sensitivity: The sulfonate ester is prone to hydrolysis in aqueous media. Use anhydrous solvents and store under nitrogen.

- Byproduct Formation: Competing sulfonamide formation if amines are present. Ensure stoichiometric base usage.

- Thermal Degradation: Decomposition above 250°C necessitates precise temperature control during phase-transfer synthesis.

While not directly cited in the provided sources, analogous sulfonate esters are used as:

- Activating Agents: For carboxylic acids in peptide synthesis.

- Polymer Precursors: In fluorinated polyelectrolytes for ion-exchange membranes.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5,6-Pentafluorophenyl 2-(trifluoromethyl)benzenesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.

Reduction: Reduction reactions can be carried out using lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydroxide or ammonia.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of hydroxyl groups or amines.

Substitution: Formation of various substituted phenyl compounds.

Scientific Research Applications

This compound is widely used in scientific research due to its unique properties. It is employed in:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In proteomics research for labeling and detecting proteins.

Medicine: In the development of pharmaceuticals, particularly in the design of fluorinated drugs.

Industry: In the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism by which 2,3,4,5,6-pentafluorophenyl 2-(trifluoromethyl)benzenesulfonate exerts its effects depends on its specific application. In proteomics, for example, it may act as a fluorescent label that binds to specific amino acids, allowing for the visualization and analysis of protein structures. The molecular targets and pathways involved are typically related to the specific functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of 2,3,4,5,6-Pentafluorophenyl 2-(trifluoromethyl)benzenesulfonate:

Structural and Reactivity Analysis

Electron-Withdrawing Effects :

- The trifluoromethyl group in the target compound enhances the sulfonate’s leaving ability compared to methyl or methoxy substituents. For example, 2,4,6-trimethylbenzenesulfonate (tosylate analog) exhibits lower reactivity due to electron-donating -CH₃ groups .

- Chlorinated analogs (e.g., 3-chlorophenylmethanesulfonate) show intermediate reactivity, balancing electron withdrawal with steric effects .

Stability and Solubility: Fluorination increases thermal and oxidative stability. The pentafluorophenyl group in all analogs confers high lipophilicity, aiding solubility in non-polar solvents. Morpholine-substituted derivatives (e.g., C₁₇H₁₂F₅NO₅S) demonstrate improved aqueous solubility due to the polar morpholine moiety .

Synthetic Utility: The target compound’s trifluoromethyl group facilitates regioselective aromatic substitutions in drug synthesis (e.g., tyrosine kinase inhibitors) . Sulfonamide analogs (e.g., C₁₃H₇F₆NO₃S) are preferred in medicinal chemistry for their bioisosteric properties .

Commercial and Research Relevance

- Availability : The target compound is niche but accessible through specialized suppliers (e.g., CymitQuimica), while analogs like 3-chlorophenylmethanesulfonate are more widely available .

- Cost : Fluorinated derivatives are generally expensive (~€400/g for high-purity grades) due to complex synthesis and purification .

Biological Activity

2,3,4,5,6-Pentafluorophenyl 2-(trifluoromethyl)benzenesulfonate is a fluorinated organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. The presence of multiple fluorine atoms in its structure often enhances lipophilicity and metabolic stability, which can influence its interaction with biological systems.

- Molecular Formula : C13H6F8O2S

- Molecular Weight : 396.25 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily evaluated through its effects on various biological systems, including antibacterial, anticancer, and enzyme inhibition activities.

Antibacterial Activity

Recent studies have indicated that compounds containing trifluoromethyl and sulfonyl groups exhibit significant antibacterial properties. For instance:

- Minimum Inhibitory Concentrations (MIC) : Compounds similar to this compound have shown MIC values ranging from 4.88 µg/mL against Bacillus mycoides to higher values against Escherichia coli and Candida albicans .

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structural motifs possess notable anticancer activity:

- IC50 Values : Compounds derived from similar frameworks showed IC50 values better than Doxorubicin against several human cancer cell lines:

The mechanism by which these compounds exert their biological effects often involves interactions with specific molecular targets:

- Gene Expression Modulation : Studies have shown that treatment with these compounds can down-regulate key oncogenes such as EGFR, KRAS, TP53, and FASN in various cancer cell lines .

- Enzyme Inhibition : The trifluoromethyl and sulfonyl groups enhance the ability of these compounds to act as inhibitors of certain enzymes critical for bacterial survival and cancer cell proliferation .

Case Studies

- Antibacterial Screening : A study screened various fluorinated compounds for their antibacterial properties against common pathogens. The results indicated that the presence of the pentafluorophenyl group significantly improved antibacterial efficacy compared to non-fluorinated analogs.

- Cancer Cell Line Testing : In a comparative study involving multiple cancer cell lines, the compound was found to induce apoptosis in a dose-dependent manner while exhibiting minimal cytotoxicity towards normal cells.

Data Tables

| Biological Activity | Test Organism/Cell Line | Result (IC50/MIC) |

|---|---|---|

| Antibacterial | Bacillus mycoides | MIC = 4.88 µg/mL |

| Anticancer | A549 | IC50 = 44.4 µM |

| Anticancer | HCT116 | IC50 = 22.4 µM |

| Anticancer | PACA2 | IC50 = 17.8 µM |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2,3,4,5,6-Pentafluorophenyl 2-(trifluoromethyl)benzenesulfonate?

- Methodology : The compound is typically synthesized via sulfonylation of 2-(trifluoromethyl)benzenesulfonyl chloride with pentafluorophenol under basic conditions (e.g., using pyridine or triethylamine as a proton scavenger). Reaction monitoring via TLC or HPLC ensures completion. Post-synthesis, purification is achieved using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane/hexane mixtures .

- Key Considerations : Strict anhydrous conditions are required to avoid hydrolysis of the sulfonyl chloride intermediate. Excess pentafluorophenol may improve yield by driving the reaction to completion .

Q. How is this compound characterized structurally and analytically in academic research?

- Techniques :

- NMR Spectroscopy : , , and NMR are critical. The pentafluorophenyl group exhibits distinct NMR signals between δ -140 to -160 ppm, while the trifluoromethyl group resonates as a singlet near δ -60 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] or [M–H] ions). Expected molecular formula: , with exact mass 408.98 g/mol .

- X-ray Crystallography : For unambiguous structural confirmation, SHELX software (SHELXL/SHELXS) is widely used to refine crystal structures, particularly for resolving fluorine atom positions .

Q. What purification strategies are optimal for isolating this sulfonate ester?

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) effectively separates the product from unreacted starting materials or by-products.

- Recrystallization : Slow evaporation from a dichloromethane/hexane mixture yields high-purity crystals. Purity is validated by NMR integration and HPLC retention time consistency .

Advanced Research Questions

Q. How does this compound function as a precursor in kinase inhibitor development?

- Application : The sulfonate group acts as a leaving group in nucleophilic aromatic substitution (NAS) reactions, enabling conjugation with pharmacophores. For example, derivatives like DR-3-186 ( ) incorporate this moiety to target ATP-binding pockets in tyrosine kinases. The electron-withdrawing fluorines enhance NAS reactivity, facilitating bond formation with amine or thiol nucleophiles in drug candidates .

- Experimental Design : Kinetic studies (e.g., varying temperature, solvent polarity) optimize substitution rates. Competitive reactions (e.g., hydrolysis) are minimized using aprotic solvents like DMF or THF .

Q. What mechanistic insights explain the reactivity of the pentafluorophenyl group in cross-coupling reactions?

- Electronic Effects : The electron-deficient aromatic ring (due to five fluorine substituents) increases electrophilicity, making it susceptible to nucleophilic attack. Hammett substituent constants () for fluorine (~0.06) and trifluoromethyl (~0.54) guide predictive modeling of reaction rates .

- Case Study : In Suzuki-Miyaura couplings, the sulfonate ester reacts with boronic acids (e.g., pentafluorophenylboronic acid, ) under palladium catalysis. NMR tracks fluorine displacement, confirming regioselectivity .

Q. How can competing side reactions (e.g., sulfonate hydrolysis) be mitigated during synthetic scale-up?

- Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.